6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
Overview
Description
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a chemical compound with the molecular formula C10H5BrN2O and a molecular weight of 249.06 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and a cyano group at the 3rd position of the quinoline ring. It is primarily used in research and development, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects.
Result of Action
One study suggests that a similar compound, 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, shows a greater analgesic effect than tramadol , indicating potential analgesic properties.
Biochemical Analysis
Biochemical Properties
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity and thereby affecting protein degradation pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but prolonged exposure can lead to its degradation, resulting in diminished activity. Long-term studies have also shown that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can lead to the formation of active metabolites, which may exert additional biochemical effects. Furthermore, its interaction with metabolic enzymes can influence the levels of specific metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize within the mitochondria, where it influences mitochondrial function and energy metabolism. This localization is essential for its role in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method involves the cyclization of 2-amino-5-bromobenzonitrile with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxo group at the 2nd position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Cyclization Reactions: The cyano group at the 3rd position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Cyclization Reactions: Acidic or basic conditions to facilitate ring closure.
Major Products Formed
Substitution Reactions: Products with various substituents replacing the bromine atom.
Reduction Reactions: 6-Bromo-2-hydroxy-1,2-dihydro-3-quinolinecarbonitrile.
Cyclization Reactions: Fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
6-Bromo-3-(6-bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-2H-indol-2-one: Contains additional bromine and indole groups.
Uniqueness
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a bromine atom, oxo group, and cyano group makes it a versatile intermediate for various synthetic and research applications.
Properties
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLDUUIMYLBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557558 | |
Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99465-03-9 | |
Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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